molecular formula C8H7F2NO2 B596686 Methyl 2-(difluoromethyl)isonicotinate CAS No. 1251844-44-6

Methyl 2-(difluoromethyl)isonicotinate

Cat. No. B596686
CAS RN: 1251844-44-6
M. Wt: 187.146
InChI Key: FDVNQZVPNUJODO-UHFFFAOYSA-N
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Description

“Methyl 2-(difluoromethyl)isonicotinate” is a chemical compound with the molecular formula C8H7F2NO2 . It is used in various applications in the field of chemistry .


Synthesis Analysis

The synthesis of “this compound” involves several steps, including the use of methyl isonicotinate . The process yields a colorless oil .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C8H7F2NO2/c1-13-8(12)5-2-3-11-6(4-5)7(9)10/h2-4,7H,1H3 . The molecular weight of the compound is 187.15 .


Chemical Reactions Analysis

“this compound” is involved in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

  • Pest Management : Methyl isonicotinate is extensively investigated for thrips pest management. It serves as a non-pheromone semiochemical, attracting multiple thrips species, including virus vectors like western flower thrips and onion thrips. It is primarily used in greenhouses with colored sticky traps for enhanced monitoring and may also be applied in mass trapping, lure and kill, and as a behavioral synergist with insecticides in various crops (Teulon et al., 2017).

  • Semiochemical Development : The compound is the active ingredient in several lures such as LUREM-TR and THSP, primarily used in Europe. Its potential applications extend beyond monitoring to include other pest management strategies (Teulon et al., 2011).

  • Electrochemical Studies : The electrochemical reduction of methyl isonicotinate has been examined in various studies. These investigations provide insights into the reaction mechanisms and potential applications in chemical synthesis (Laviron et al., 1994).

  • Pharmaceutical Research : Research includes examining the action and structure-activity correlations of tuberculostatic drugs related to isonicotinic acid hydrazide. Such studies contribute to the development of new pharmaceutical compounds (Seydel et al., 1976).

  • Molecular Structure Analysis : Studies have also focused on the molecular structure of methyl isonicotinate, providing valuable data for chemical modeling and drug design (Kiyono et al., 1996).

  • Synthetic Chemistry : There's significant research in synthesizing methyl isonicotinate using various methods and catalysts, contributing to advancements in synthetic chemistry and material science (Xu-dong, 2004).

  • Material Science Applications : Studies have explored the use of isonicotinate derivatives in creating materials with unique properties like strong luminescence and electrical conductivity, which can be applied in electronics and optics (Hassanein et al., 2015).

  • Environmental Applications : Methyl isonicotinate derivatives have been investigated for their ability to remove pollutants like methyl orange from water, demonstrating potential applications in environmental remediation and water treatment technologies (Tella et al., 2017).

Mechanism of Action

While the exact mechanism of action of “Methyl 2-(difluoromethyl)isonicotinate” is not clear, it is thought that it promotes the release of prostaglandin D2 .

Safety and Hazards

“Methyl 2-(difluoromethyl)isonicotinate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

Future Directions

Research indicates that this non-pheromone semiochemical has the potential to be used for other thrips management strategies such as mass trapping, lure and kill, lure and infect, and as a behavioural synergist in conjunction with insecticides, in a range of indoor and outdoor crops . Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals and operationally simple procedures .

properties

IUPAC Name

methyl 2-(difluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-13-8(12)5-2-3-11-6(4-5)7(9)10/h2-4,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVNQZVPNUJODO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90732328
Record name Methyl 2-(difluoromethyl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1251844-44-6
Record name Methyl 2-(difluoromethyl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(difluoromethyl)isonicotinate
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